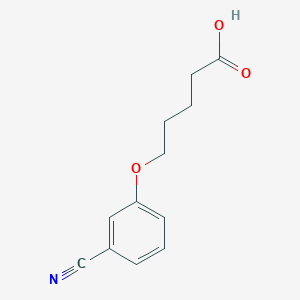
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Übersicht
Beschreibung
“2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide” is a compound with the CAS Number: 1040334-54-0 . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .
Synthesis Analysis
The synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides has been reported . Another study also reported the synthesis of new molecules that combine sulfonamide and benzodioxane fragments .Molecular Structure Analysis
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The InChI code for the compound is 1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 .Chemical Reactions Analysis
The compound has been involved in antibacterial studies, showing potential against Escherichia coli and Bacillus subtilis . The IR spectrum of a similar compound showed peaks for N-H stretching, C-H stretching of the aromatic ring, -CH2 stretching, C=O stretching, C=C stretching of the aromatic ring, and -SO2 stretching .Physical And Chemical Properties Analysis
The compound is an amorphous powder . It has a molecular weight of 306.34 . The compound is stored at room temperature and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals due to its sulfonamide group, which is a common moiety in many therapeutic agents. It has been used to create derivatives that act as enzyme inhibitors, particularly targeting enzymes like α-glucosidase and acetylcholinesterase . These enzymes are relevant in the treatment of conditions like diabetes and Alzheimer’s disease.
Antioxidant Properties
The benzodioxin moiety is structurally related to natural antioxidants found in olive oil, such as hydroxytyrosol. Research indicates that derivatives of this compound can exhibit strong radical scavenging properties, which are valuable in developing treatments for oxidative stress-related diseases .
Anti-inflammatory Applications
Compounds with the benzodioxin structure have been shown to possess anti-inflammatory activities. This includes the inhibition of cyclooxygenases, which are enzymes involved in the inflammatory process. Therefore, this compound could be a precursor in the development of new anti-inflammatory drugs .
Antiviral Research
Sulfonamides, including derivatives of the compound , have been explored for their antiviral properties. They have been studied for their potential to inhibit the growth of viruses and block viral invasion into host cells, which is crucial in the fight against viral infections .
Antitumor Activity
The sulfonamide group is also associated with antitumor activity. Research has been conducted on derivatives of this compound for their ability to inhibit cancer cell growth and block tumor invasion, making it a candidate for cancer therapy research .
Neuroprotective Effects
Due to the presence of the benzodioxin ring, derivatives of this compound may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play a significant role .
Electrochemical Applications
The electrochemical modification of the catechol moiety in compounds like hydroxytyrosol has led to the production of 2-amino-2,3-dihydro-1,4-benzodioxane derivatives. These derivatives have potential applications in electrochemical sensors and devices due to their stable electroactive properties .
Molecular Docking Studies
In silico molecular docking studies have been performed with derivatives of this compound to predict their binding affinities to various enzymes and receptors. This is an essential step in drug design and discovery, helping to identify potential drug candidates before synthesis and biological testing .
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The compound has shown potential as an antibacterial agent . Further studies could explore its potential in other applications, such as antifungal, anti-inflammatory, and anti-protozoal agents . The compound could also be explored for its potential as an HIV protease inhibitor and as an anti-cancer agent .
Eigenschaften
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-11-3-1-2-4-14(11)21(17,18)16-10-5-6-12-13(9-10)20-8-7-19-12/h1-6,9,16H,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJKXUQFSKLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)


![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)
![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![2-({5-[(2,3-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B1517216.png)
![2-{[(2,5-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B1517217.png)
![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)

